![molecular formula C10H12N2O3 B13575595 Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
Methyl 2-[(2-carbamoylphenyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-carbamoylphenyl)glycinate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of glycine, where the amino group is substituted with a 2-carbamoylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-carbamoylphenyl)glycinate typically involves the reaction of methyl glycinate with 2-isocyanatobenzamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Methyl (2-carbamoylphenyl)glycinate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions: Methyl (2-carbamoylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the carbamoyl group.
科学的研究の応用
Methyl (2-carbamoylphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for peptides and proteins, and is used in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Methyl (2-carbamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathways.
類似化合物との比較
Methyl glycinate: A simpler derivative of glycine without the carbamoyl group.
2-Carbamoylphenylglycine: Similar structure but without the methyl ester group.
N-Phenylglycine: Contains a phenyl group instead of the carbamoylphenyl group.
Uniqueness: Methyl (2-carbamoylphenyl)glycinate is unique due to the presence of both the carbamoyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
methyl 2-(2-carbamoylanilino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-15-9(13)6-12-8-5-3-2-4-7(8)10(11)14/h2-5,12H,6H2,1H3,(H2,11,14) |
InChIキー |
VHARWGSKEOAUKP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC1=CC=CC=C1C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




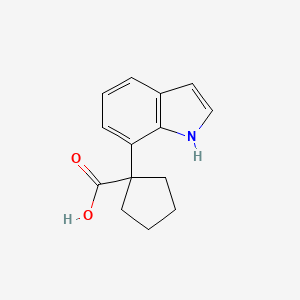
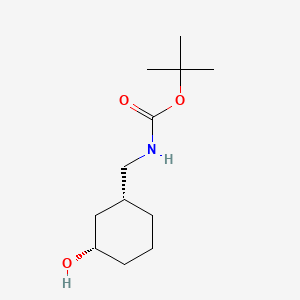
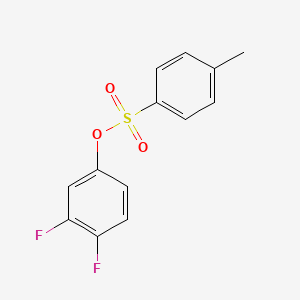

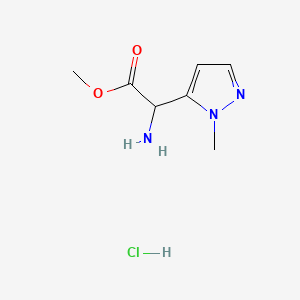
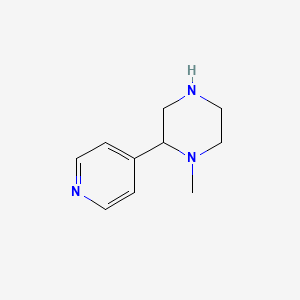

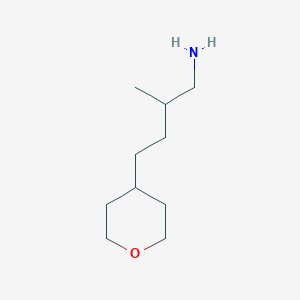
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
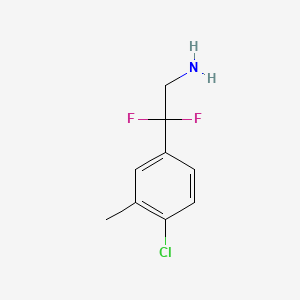
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
